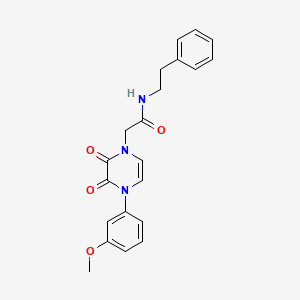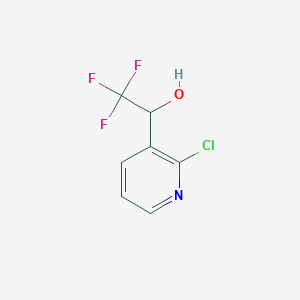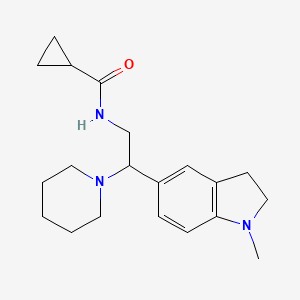![molecular formula C10H11F3N2O B2674745 2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine CAS No. 2197737-69-0](/img/structure/B2674745.png)
2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
S-1 in Gastric Cancer
S-1, a novel oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, has shown promise in treating gastric cancer. It's a combination that aims to increase the efficacy while minimizing the adverse effects associated with 5-fluorouracil (5-FU) treatment. Clinical trials and pharmacokinetic studies indicate that S-1 maintains high blood concentrations of 5-FU over extended periods, potentially offering a survival benefit and improved tolerability for patients with gastric cancer. Ongoing research continues to evaluate its efficacy, especially in combination with other chemotherapeutic agents, highlighting its potential as a cornerstone in gastric cancer treatment (Maehara, 2003).
Antimetabolite Incorporation into DNA
Research into the structural and thermodynamic bases for the anticancer activity of antipyrimidines, including fluoropyrimidine derivatives, has provided insights into how these compounds, once incorporated into DNA, impact the stability and function of the DNA duplex. These findings are crucial for understanding the mechanisms behind the effectiveness of fluoropyrimidine-based chemotherapies and for designing novel anticancer drugs (Gmeiner, 2002).
Clinical Studies of Oral Prodrugs
The exploration of oral prodrugs of 5-FU, such as capecitabine, UFT, and S-1, reveals a continued effort to improve the therapeutic index of fluoropyrimidine treatment. These studies emphasize the need for more effective and less toxic formulations, underlining the significance of oral administration in enhancing patient quality of life and treatment adherence (Malet-Martino & Martino, 2002).
Pharmacogenetics and Metabolism
The review on the pharmacogenetics of fluoropyrimidines, particularly focusing on dihydropyrimidine dehydrogenase (DPD), highlights the clinical importance of understanding individual genetic variations. This knowledge can guide the customization of fluoropyrimidine-based treatments, potentially reducing toxicity and improving outcomes for patients undergoing chemotherapy. It underscores the movement towards personalized medicine in cancer treatment (Del Re et al., 2017).
TAS-102 Mechanism of Action
TAS-102, a novel antitumor agent comprising trifluridine and tipiracil, represents a significant advancement in treating colorectal cancer. Its mechanism of action, distinct from other fluoropyrimidines, involves direct DNA incorporation, leading to DNA damage and cancer cell death. This mechanism suggests TAS-102's potential effectiveness in patients resistant to or intolerant of other fluoropyrimidine-based treatments, further expanding the arsenal against colorectal cancer (Lenz, Stintzing, & Loupakis, 2015).
Propiedades
IUPAC Name |
2-(4,4-difluorocyclohexyl)oxy-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-7-5-14-9(15-6-7)16-8-1-3-10(12,13)4-2-8/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUVEQXCHADAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=NC=C(C=N2)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2674662.png)
![4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2674663.png)



![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2674670.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2674674.png)

![2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2674677.png)


![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2674681.png)

![N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-methoxybenzenesulfonamide](/img/structure/B2674684.png)